molecular formula C18H24Cl2N4O2 B486075 N-(2,5-dichlorophenyl)-2-(4-(piperidine-1-carbonyl)piperazin-1-yl)acetamide CAS No. 712345-03-4

N-(2,5-dichlorophenyl)-2-(4-(piperidine-1-carbonyl)piperazin-1-yl)acetamide

Cat. No.: B486075
CAS No.: 712345-03-4
M. Wt: 399.3g/mol
InChI Key: CXAWUJLFURNRTD-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(4-(piperidine-1-carbonyl)piperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(4-(piperidine-1-carbonyl)piperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloroaniline and piperazine.

    Acylation: The 2,5-dichloroaniline is acylated with chloroacetyl chloride to form N-(2,5-dichlorophenyl)chloroacetamide.

    Nucleophilic Substitution: The chloroacetamide is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Halogen atoms on the aromatic ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential pharmaceutical applications, particularly in the development of drugs targeting the central nervous system.

    Industry: May be used in the production of specialized chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The piperazine ring is often involved in binding to biological targets, while the acetamide group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-2-(piperazin-1-yl)acetamide
  • N-(2,5-dichlorophenyl)-2-[4-(methylpiperazin-1-yl)]acetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-(4-(piperidine-1-carbonyl)piperazin-1-yl)acetamide is unique due to the presence of both the piperidine and piperazine rings, which may confer distinct biological activity and pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N4O2/c19-14-4-5-15(20)16(12-14)21-17(25)13-22-8-10-24(11-9-22)18(26)23-6-2-1-3-7-23/h4-5,12H,1-3,6-11,13H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAWUJLFURNRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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